molecular formula C17H14O B8635160 2-(2-Methoxyphenyl)naphthalene

2-(2-Methoxyphenyl)naphthalene

Cat. No. B8635160
M. Wt: 234.29 g/mol
InChI Key: QDICOYCKIWPAPA-UHFFFAOYSA-N
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Patent
US08211820B2

Procedure details

Using a THF solution of 2-naphthylmagnesium bromide (1.47 mL, 1.02 M, 1.5 mmol), and 1-chloro-2-methoxybenzene (142.6 mg, 1.0 mmol) as starting materials, the reaction was performed at a scale of 1.0 mmol at 70° C. for 48 hours in the same manner as in Example 2. After performing silica gel column chromatography (toluene=10, 20 and 40% in hexane), the above compound was obtained as a white solid (0.224 g, yield=96%, purity=>99% (GC analysis)).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-naphthylmagnesium bromide
Quantity
1.47 mL
Type
reactant
Reaction Step Two
Quantity
142.6 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1COCC1.[CH:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][C:7]=1[Mg]Br.Cl[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[O:25][CH3:26].C1(C)C=CC=CC=1>CCCCCC>[CH3:26][O:25][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[C:7]1[CH:8]=[CH:9][C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
2-naphthylmagnesium bromide
Quantity
1.47 mL
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)[Mg]Br
Step Three
Name
Quantity
142.6 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above compound was obtained as a white solid (0.224 g, yield=96%, purity=>99% (GC analysis))

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
COC1=C(C=CC=C1)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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